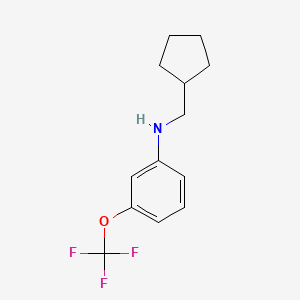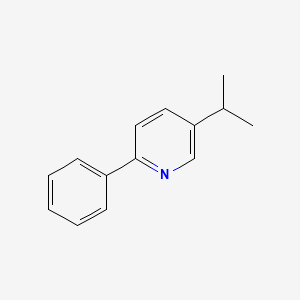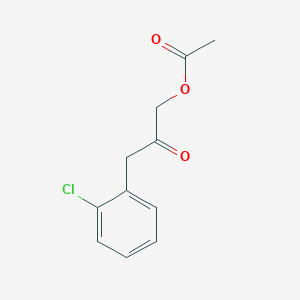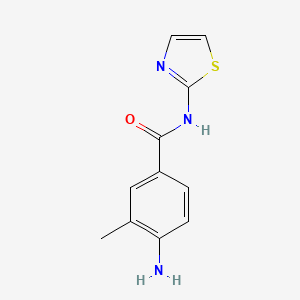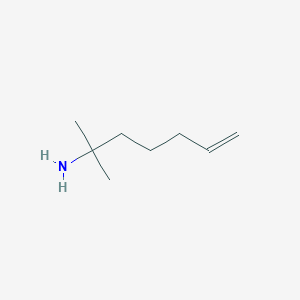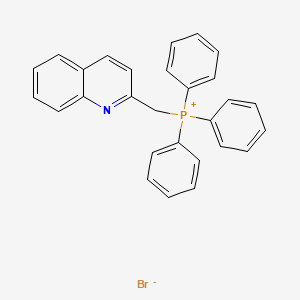
TRIPHENYL(2-QUINOLINYLMETHYL)PHOSPHONIUM BROMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TRIPHENYL(2-QUINOLINYLMETHYL)PHOSPHONIUM BROMIDE is an organophosphorus compound with the molecular formula C26H21BrNP It is a quaternary phosphonium salt that features a triphenylphosphonium group attached to a quinolin-2-ylmethyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of TRIPHENYL(2-QUINOLINYLMETHYL)PHOSPHONIUM BROMIDE typically involves the reaction of triphenylphosphine with a quinolin-2-ylmethyl halide under suitable conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme can be represented as follows:
Ph3P+Quinolin-2-ylmethyl halide→Triphenyl[(quinolin-2-yl)methyl]phosphanium halide
The product is then purified by recrystallization or other suitable methods to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
TRIPHENYL(2-QUINOLINYLMETHYL)PHOSPHONIUM BROMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of phosphonium salts with different anions.
Aplicaciones Científicas De Investigación
TRIPHENYL(2-QUINOLINYLMETHYL)PHOSPHONIUM BROMIDE has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphonium ylides for Wittig reactions.
Biology: The compound can be used to study the interactions of phosphonium salts with biological membranes.
Industry: The compound can be used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which TRIPHENYL(2-QUINOLINYLMETHYL)PHOSPHONIUM BROMIDE exerts its effects involves its interaction with molecular targets such as enzymes and cellular membranes. The phosphonium group can facilitate the transport of the compound across lipid bilayers, allowing it to reach intracellular targets. The quinolin-2-ylmethyl moiety can interact with specific receptors or enzymes, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Methyltriphenylphosphonium bromide
- Ethyltriphenylphosphonium bromide
- (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide
Uniqueness
TRIPHENYL(2-QUINOLINYLMETHYL)PHOSPHONIUM BROMIDE is unique due to the presence of the quinolin-2-ylmethyl group, which imparts distinct chemical and biological properties. This differentiates it from other phosphonium salts that lack this moiety. The quinoline ring can enhance the compound’s ability to interact with specific molecular targets, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
73870-26-5 |
|---|---|
Fórmula molecular |
C28H23BrNP |
Peso molecular |
484.4 g/mol |
Nombre IUPAC |
triphenyl(quinolin-2-ylmethyl)phosphanium;bromide |
InChI |
InChI=1S/C28H23NP.BrH/c1-4-13-25(14-5-1)30(26-15-6-2-7-16-26,27-17-8-3-9-18-27)22-24-21-20-23-12-10-11-19-28(23)29-24;/h1-21H,22H2;1H/q+1;/p-1 |
Clave InChI |
IYJLGAVCGKCKDE-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)[P+](CC2=NC3=CC=CC=C3C=C2)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Bromo-3-chloro-4-methoxypyrazolo[1,5-a]pyridine](/img/structure/B8722087.png)

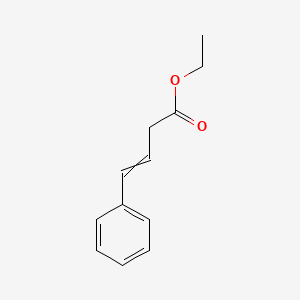

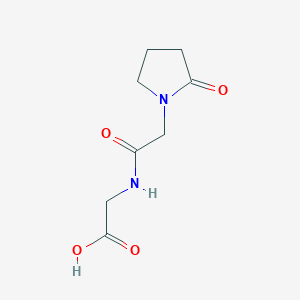
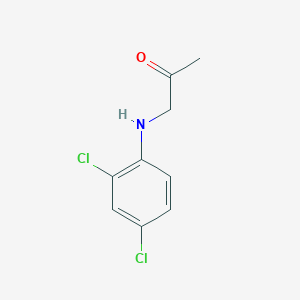
![2-Azabicyclo[2.2.2]octane-2-carboxylic acid, 6-oxo-, phenylmethyl ester](/img/structure/B8722129.png)
![4-[(Undec-10-en-1-yl)oxy]phenol](/img/structure/B8722135.png)
